BenchChemオンラインストアへようこそ!

Diazaborine

Antibacterial Gram-negative FabI inhibition

Select Diazaborine for its unmatched dual-target engagement: the only small-molecule inhibitor of eukaryotic AAA-ATPase Drg1 for 60S ribosome biogenesis studies, and a covalent, NAD+-dependent FabI/ENR inhibitor against Gram-negative pathogens (E. coli, K. pneumoniae, A. baumannii). Its mechanism is fundamentally distinct from reversible or cofactor-independent FabI agents. Structural fidelity of the 4-toluenesulfonyl substitution on the 2,3,1-benzodiazaborinine core is critical for both activities; subtle modifications alter potency and target profile. Ideal for yeast genetics, crystallography, and TB lead optimization (cf. AN12855). Verify identity by CAS 22959-81-5 before purchase.

Molecular Formula C14H13BN2O3S
Molecular Weight 300.1 g/mol
Cat. No. B1195285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazaborine
Molecular FormulaC14H13BN2O3S
Molecular Weight300.1 g/mol
Structural Identifiers
SMILESB1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O
InChIInChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3
InChIKeyUQIDNSKBUXCODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazaborine: Boron-Containing Heterocyclic Scaffold for Enoyl-ACP Reductase (FabI/InhA) Inhibition


Diazaborine (CAS 22959-81-5) is a synthetic organoboron heterocyclic compound structurally defined as 2,3,1-benzodiazaborinine substituted at positions 1 and 2 by hydroxy and 4-toluenesulfonyl groups [1]. It functions as a covalent, NAD+-dependent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (ENR) enzyme, a key regulator of bacterial fatty acid biosynthesis [2]. This mechanism underpins its established antibacterial spectrum against Gram-negative pathogens including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Salmonella enterica [3]. Beyond its antibacterial role, diazaborine is uniquely recognized as the only known small-molecule inhibitor of eukaryotic ribosome biogenesis, targeting the AAA-ATPase Drg1 [4], distinguishing it from other boron-based or FabI-targeting agents.

Why Generic Substitution Fails: Structural and Mechanistic Determinants of Diazaborine Potency and Selectivity


The diazaborine scaffold is not functionally interchangeable with other boron-containing antibacterials or broader FabI inhibitors due to its unique covalent, NAD+-dependent binding mode, which fundamentally differs from the reversible or cofactor-independent mechanisms of its comparators [1]. Subtle modifications to the sulfonyl moiety or boron-heterocycle core can drastically alter potency, spectrum, and even mechanism of action [2]. For example, replacement of the sulfonyl group with an amide can be tolerated without disrupting the mode of inhibition [3], while specific substitutions like the ethylsulfonyl group in AN12855 confer a cofactor-independent mechanism, shifting the target profile entirely [4]. Furthermore, the compound's unique ability to inhibit the eukaryotic AAA-ATPase Drg1 is highly sensitive to the 4-toluenesulfonyl substitution pattern [5]. Therefore, sourcing decisions based purely on boron content or FabI inhibition class without precise structural verification risk procuring a compound with significantly different potency, selectivity, and target engagement.

Quantitative Comparative Evidence: Diazaborine vs. Triclosan, Isoniazid, and Advanced Analogs


Comparative Antibacterial Potency (MIC) vs. Triclosan Against E. coli

In a wild-type E. coli strain (AG100), diazaborine exhibits an MIC of 8.00 µg/mL, which is approximately 33-fold higher (less potent) than the MIC of 0.24 µg/mL observed for the widely used biocide triclosan under identical conditions [1]. This head-to-head comparison highlights that while both compounds target FabI, diazaborine possesses a distinct, significantly lower potency profile, which may be advantageous in applications requiring selective Gram-negative inhibition without the broad-spectrum potency of triclosan.

Antibacterial Gram-negative FabI inhibition

Resistance Profile Advantage: Lower Resistance Frequency vs. Isoniazid in M. tuberculosis

The diazaborine analog AN12855 demonstrates a significantly lower resistance frequency compared to the frontline antitubercular drug isoniazid (INH) [1]. While both compounds target the enoyl-ACP reductase InhA, isoniazid requires prodrug activation by the KatG enzyme, a step frequently bypassed by resistance mutations. AN12855, acting as a direct, cofactor-independent InhA inhibitor, binds directly to the substrate-binding site, circumventing the primary resistance mechanism associated with KatG mutations [2]. This fundamental mechanistic difference translates to a quantifiable reduction in the emergence of resistance in vitro and in vivo [1].

Tuberculosis Drug Resistance InhA Inhibition

In Vivo Pharmacokinetic Advantage: Oral Bioavailability of Diazaborine Analog AN12855

The diazaborine analog AN12855 demonstrates favorable pharmacokinetic properties, achieving an oral bioavailability of 53% in preclinical models [1]. This contrasts with many boron-containing compounds which often suffer from poor oral absorption due to the polar nature of the B-OH group. The data demonstrate that specific structural modifications within the diazaborine scaffold, such as the ethylsulfonyl substitution, can yield compounds suitable for oral administration, a critical requirement for chronic disease treatment. While direct oral bioavailability data for the parent diazaborine is not available, this class-level evidence supports the potential for developing orally bioavailable agents from this chemotype.

Pharmacokinetics Oral Bioavailability Tuberculosis

Unique Eukaryotic Target Engagement: Inhibition of AAA-ATPase Drg1 vs. None for Other FabI Inhibitors

Diazaborine is the only known small-molecule inhibitor of eukaryotic ribosome biogenesis, specifically blocking large ribosomal subunit formation by inhibiting the AAA-ATPase Drg1 [1]. This mechanism is entirely absent in related FabI inhibitors such as triclosan and isoniazid, which are exclusively antibacterial due to their selective targeting of prokaryotic ENR enzymes. The inhibition of Drg1 by diazaborine requires ATP loading and results in the blockage of ATP hydrolysis in the second AAA domain, preventing the release of Rlp24 from pre-60S particles [1]. This unique off-target activity provides diazaborine with a dual-mode profile: antibacterial via FabI inhibition and anti-eukaryotic via ribosome biogenesis blockade.

Ribosome Biogenesis Eukaryotic Target Drg1 Inhibition

Optimal Application Scenarios for Diazaborine and Its Analogs Based on Comparative Evidence


Gram-Negative Antibacterial Research with Controlled Potency Requirements

Diazaborine is optimally employed in in vitro or in vivo studies investigating Gram-negative bacterial physiology where a moderate, selective antibacterial effect is desired. Its MIC of 8.00 µg/mL against E. coli [1] provides a narrower, less potent window of activity compared to triclosan (0.24 µg/mL), making it suitable for experiments where complete eradication is not the goal, such as studying sub-inhibitory effects on fatty acid biosynthesis or resistance emergence.

Chemical Biology Tool for Eukaryotic Ribosome Biogenesis Studies

Diazaborine is the gold-standard small-molecule probe for investigating the function of the AAA-ATPase Drg1 and its role in eukaryotic 60S ribosomal subunit maturation [2]. No other compound, including triclosan, isoniazid, or other boron heterocycles, offers this specific inhibitory activity. It is uniquely suited for yeast genetics, cell biology, and biochemical assays aimed at dissecting the cytoplasmic steps of ribosome assembly.

Lead Scaffold for Antitubercular Drug Discovery Targeting InhA

Diazaborine analogs, particularly those with optimized sulfonyl substitutions (e.g., AN12855), serve as advanced leads for developing novel, direct-acting InhA inhibitors for tuberculosis. The compelling evidence of lower resistance frequency compared to isoniazid [3] and 53% oral bioavailability [4] positions this class favorably for further medicinal chemistry optimization aimed at producing candidates for MDR-TB and XDR-TB treatment.

Crystallographic Studies of ENR/InhA Enzyme-Inhibitor Complexes

Diazaborine and its derivatives form stable, covalent adducts with the NAD+ cofactor in the active site of ENR/InhA enzymes, enabling high-resolution structural studies [5]. This makes them valuable for crystallographic investigations aimed at understanding the structural basis of FabI inhibition, guiding the rational design of next-generation antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diazaborine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.